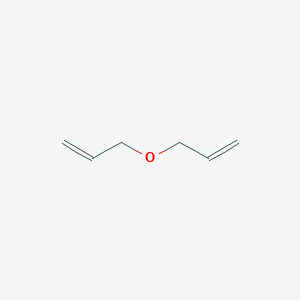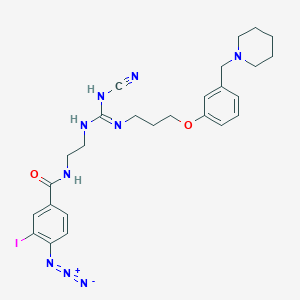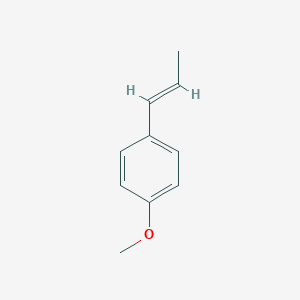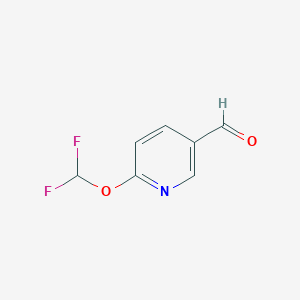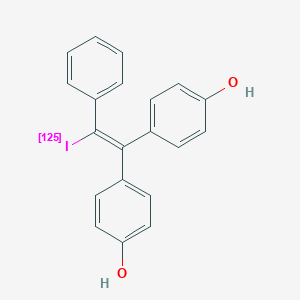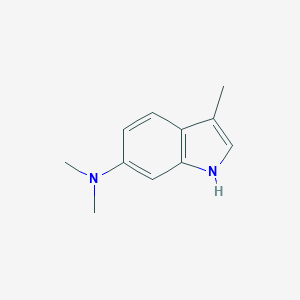
N,N,3-trimethyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-trimethyl-1H-indol-6-amine, also known as tryptamine, is a naturally occurring compound found in various plants, fungi, and animals. It is a derivative of the amino acid tryptophan and is structurally similar to serotonin, a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep.
Mécanisme D'action
Tryptamine acts on various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. It also acts as a substrate for the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin and dopamine. Tryptamine's mechanism of action is complex and not fully understood.
Effets Biochimiques Et Physiologiques
Tryptamine has been found to have various biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Tryptamine has also been found to have anti-inflammatory effects and may help in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tryptamine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its psychoactive effects may limit its use in certain experiments, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N,N,3-trimethyl-1H-indol-6-amine. One area of research is the development of N,N,3-trimethyl-1H-indol-6-amine-based drugs for the treatment of psychiatric and neurological disorders. Another area of research is the investigation of N,N,3-trimethyl-1H-indol-6-amine's potential as a natural insecticide and its use in agriculture. Additionally, further research is needed to fully understand N,N,3-trimethyl-1H-indol-6-amine's mechanism of action and its effects on the brain and body.
Méthodes De Synthèse
Tryptamine can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of reagents and catalysts to convert tryptophan into N,N,3-trimethyl-1H-indol-6-amine. Microbial fermentation involves the use of microorganisms to produce N,N,3-trimethyl-1H-indol-6-amine from tryptophan. Extraction from natural sources involves isolating N,N,3-trimethyl-1H-indol-6-amine from plants, fungi, or animal tissues.
Applications De Recherche Scientifique
Tryptamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. Tryptamine has also been shown to have neuroprotective properties and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130508-61-1 |
|---|---|
Nom du produit |
N,N,3-trimethyl-1H-indol-6-amine |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
N,N,3-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3 |
Clé InChI |
NHUCTPNQGQFINS-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
SMILES canonique |
CC1=CNC2=C1C=CC(=C2)N(C)C |
Synonymes |
1H-Indol-6-amine,N,N,3-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



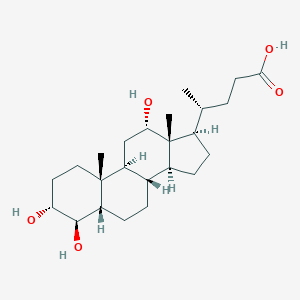
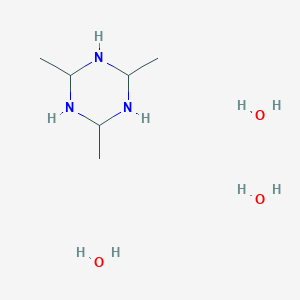
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
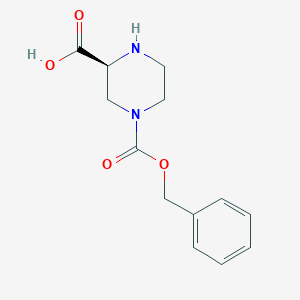
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
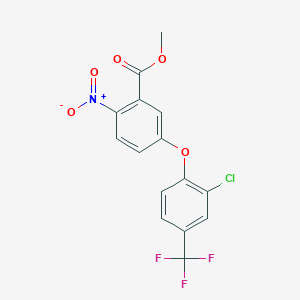
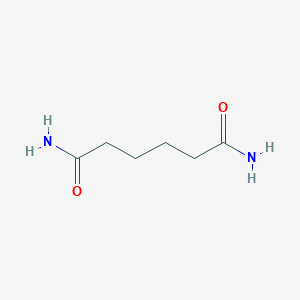
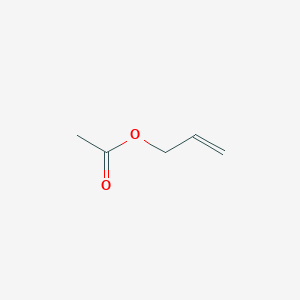
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
